METHYL 3-({4-[(4-METHYLPIPERIDINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE
CAS No.:
Cat. No.: VC9127492
Molecular Formula: C21H23N3O7S
Molecular Weight: 461.5 g/mol
* For research use only. Not for human or veterinary use.
![METHYL 3-({4-[(4-METHYLPIPERIDINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE -](/images/structure/VC9127492.png)
Specification
Molecular Formula | C21H23N3O7S |
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Molecular Weight | 461.5 g/mol |
IUPAC Name | methyl 3-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]-5-nitrobenzoate |
Standard InChI | InChI=1S/C21H23N3O7S/c1-14-7-9-23(10-8-14)32(29,30)19-5-3-17(4-6-19)22-20(25)15-11-16(21(26)31-2)13-18(12-15)24(27)28/h3-6,11-14H,7-10H2,1-2H3,(H,22,25) |
Standard InChI Key | CTQWUJMIRDIDKI-UHFFFAOYSA-N |
SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)OC |
Canonical SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)OC |
Introduction
Structural Characteristics and Molecular Identity
Core Functional Groups
The compound’s structure integrates four key functional groups:
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Methyl ester: Positioned at the benzoate moiety, this group enhances solubility in organic solvents and influences metabolic stability .
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Nitro group (-NO₂): Located at the 5-position of the benzene ring, this electron-withdrawing group modulates electronic distribution and reactivity .
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Sulfonamide bridge (-SO₂NH-): Connects the aniline derivative to the piperidine ring, a feature common in antimicrobial and enzyme-inhibiting drugs .
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4-Methylpiperidine: A saturated heterocyclic amine contributing to lipophilicity and potential receptor binding .
Molecular Formula and Weight
While the exact molecular formula is unspecified in available literature, analogous compounds such as methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (C₁₃H₁₆N₂O₅, MW 280.28) and methyl 3-nitrobenzoate (C₈H₇NO₄, MW 181.15) suggest a molecular weight range of 400–450 g/mol for the target compound.
Table 1: Comparative Molecular Properties of Related Nitrobenzoates
Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) |
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Methyl 3-nitrobenzoate | C₈H₇NO₄ | 181.15 | 1.4283 |
Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | C₁₃H₁₆N₂O₅ | 280.28 | 1.3±0.1 |
Synthesis and Reactivity
Proposed Synthetic Routes
The synthesis likely involves sequential functionalization of a benzoic acid derivative:
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Nitration: Introduction of the nitro group via electrophilic aromatic substitution, analogous to the nitration of methyl benzoate using HNO₃/H₂SO₄ .
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Sulfonylation: Reaction of 4-aminoaniline with 4-methylpiperidine sulfonyl chloride to form the sulfonamide bridge .
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Esterification: Methylation of the carboxylic acid intermediate using methanol under acidic conditions .
Key Reaction Conditions
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Temperature control: Nitration typically occurs at 5–15°C to prevent over-nitration .
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Catalysts: Lewis acids like FeCl₃ may facilitate sulfonamide formation .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures .
Physicochemical Properties
Thermal Stability
Based on methyl 3-nitrobenzoate (melting point: 78–80°C; boiling point: 279°C) , the target compound likely exhibits a melting point >100°C due to increased molecular rigidity from the sulfonamide and piperidine groups.
Solubility and Partitioning
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Lipophilicity: The logP value is estimated at ~3.5, comparable to methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (logP 3.12) .
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Aqueous solubility: Expected to be low (<1 mg/mL) due to the hydrophobic piperidine and aromatic rings .
Biological Activity and Toxicity
Hypothesized Pharmacological Effects
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Antimicrobial potential: Sulfonamide moieties inhibit dihydropteroate synthase in bacteria .
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Cytotoxicity: Nitro groups may undergo enzymatic reduction to generate reactive intermediates that damage DNA .
Toxicity Considerations
Acute oral toxicity (LD₅₀) for structurally related nitroaromatics ranges from 129 mg/kg (4-nitrophenol in rats) to 420 mg/kg (1-chloro-4-nitrobenzene) . These data suggest moderate toxicity, warranting cautious handling.
Table 2: Acute Toxicity of Selected Nitro Compounds
Compound | Species | LD₅₀ (mg/kg) | Route |
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4-Nitrophenol | Rat | 129 | Oral |
1-Chloro-4-nitrobenzene | Rat | 420 | Oral |
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